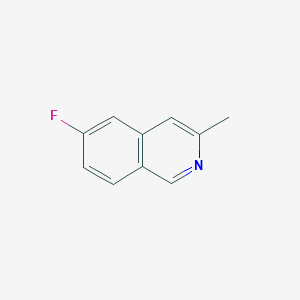

6-Fluoro-3-methylisoquinoline

Descripción general

Descripción

6-Fluoro-3-methylisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H8FN.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. Another method includes the direct introduction of fluorine onto the isoquinoline ring . The Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal under acidic conditions, is also employed in the synthesis of isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and catalyst-free processes in water has been explored to make the process more efficient and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 6-Fluoro-3-methylisoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

6-Fluoro-3-methylisoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Mecanismo De Acción

The mechanism of action of 6-Fluoro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, fluorinated isoquinolines have been shown to inhibit certain enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy .

Comparación Con Compuestos Similares

- 6-Fluoroisoquinoline

- 3-Methylisoquinoline

- 6-Fluoro-3-phenylisoquinoline

Comparison: 6-Fluoro-3-methylisoquinoline is unique due to the presence of both a fluorine atom and a methyl group on the isoquinoline ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the fluorine atom can enhance the compound’s stability and bioactivity, while the methyl group can influence its reactivity and solubility .

Actividad Biológica

6-Fluoro-3-methylisoquinoline is a fluorinated derivative of isoquinoline, a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C10H8FN

- Molecular Weight : Approximately 177.18 g/mol

- Synthesis Methods : Common synthetic routes include cyclization of precursors with a pre-fluorinated benzene ring and direct fluorination of isoquinoline derivatives. Efficient industrial production methods utilize optimized reaction conditions to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial and fungal growth. For instance:

- Fungal Activity : A study highlighted its fungicidal properties with a notable inhibition rate against Rhizoctonia solani, achieving 91.65% activity at an EC50 value of 0.18 mg/mL .

Anticancer Properties

The compound's anticancer potential is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression:

- Mechanism of Action : this compound has been shown to inhibit enzymes critical for DNA replication and repair, making it a candidate for further development in cancer therapy.

- Case Studies : In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may disrupt critical signaling pathways involved in tumor growth .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is important to compare it with related compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 6-Fluoroisoquinoline | Moderate antibacterial | Lacks methyl substitution |

| 3-Methylisoquinoline | Anticancer properties | No fluorine substitution |

| 6-Fluoro-3-phenylisoquinoline | Antimicrobial and anticancer | Contains phenyl group enhancing activity |

The presence of both a fluorine atom and a methyl group in this compound contributes to its enhanced stability and bioactivity compared to its analogs .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes involved in DNA synthesis, which is crucial for the proliferation of cancer cells.

- Cell Signaling Disruption : It affects signaling pathways such as MAPK/PI3K-AKT, which are often dysregulated in cancer .

- Antimicrobial Interactions : The fluorine atom enhances the compound's interaction with microbial cell membranes, increasing its effectiveness as an antimicrobial agent.

Future Directions and Research Opportunities

Given its promising biological activities, further research on this compound could lead to:

- Development of new pharmaceuticals targeting specific cancers.

- Exploration of its potential as a broad-spectrum antimicrobial agent.

- Investigation into its pharmacokinetics and toxicity profiles to assess safety for clinical applications.

Propiedades

IUPAC Name |

6-fluoro-3-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPGKTCXFTUWMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)F)C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.